Propionic acid, 3-[(benzo[1,3]dioxol-5-ylmethyl)amino]-3-(2-chlorophenyl)-, ethyl ester
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Overview
Description
Propionic acid, 3-[(benzo[1,3]dioxol-5-ylmethyl)amino]-3-(2-chlorophenyl)-, ethyl ester is a complex organic compound that features a propionic acid backbone with a benzo[1,3]dioxole and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propionic acid, 3-[(benzo[1,3]dioxol-5-ylmethyl)amino]-3-(2-chlorophenyl)-, ethyl ester typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the benzo[1,3]dioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Introduction of the chlorophenyl group: This step often involves a Friedel-Crafts acylation reaction.
Formation of the propionic acid backbone: This can be done through a Grignard reaction followed by esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[1,3]dioxole moiety.
Reduction: Reduction reactions can target the chlorophenyl group, converting it to a phenyl group.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Products may include benzoquinones.
Reduction: Products may include dechlorinated phenyl derivatives.
Substitution: Products may include substituted phenyl derivatives.
Scientific Research Applications
Propionic acid, 3-[(benzo[1,3]dioxol-5-ylmethyl)amino]-3-(2-chlorophenyl)-, ethyl ester has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit cell proliferation.
Materials Science: The compound is explored for its use in the development of novel polymers and materials with unique properties.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes involved in cell proliferation. The benzo[1,3]dioxole moiety plays a crucial role in binding to the active site of these enzymes, thereby inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
- Propionic acid, 3-[(benzo[1,3]dioxol-5-ylmethyl)amino]-3-phenyl-, ethyl ester
- Propionic acid, 3-[(benzo[1,3]dioxol-5-ylmethyl)amino]-3-(4-chlorophenyl)-, ethyl ester
Uniqueness
The presence of the 2-chlorophenyl group in propionic acid, 3-[(benzo[1,3]dioxol-5-ylmethyl)amino]-3-(2-chlorophenyl)-, ethyl ester distinguishes it from other similar compounds. This unique structural feature contributes to its specific chemical reactivity and biological activity, making it a compound of significant interest in various research fields.
Properties
Molecular Formula |
C19H20ClNO4 |
---|---|
Molecular Weight |
361.8 g/mol |
IUPAC Name |
ethyl 3-(1,3-benzodioxol-5-ylmethylamino)-3-(2-chlorophenyl)propanoate |
InChI |
InChI=1S/C19H20ClNO4/c1-2-23-19(22)10-16(14-5-3-4-6-15(14)20)21-11-13-7-8-17-18(9-13)25-12-24-17/h3-9,16,21H,2,10-12H2,1H3 |
InChI Key |
IPGLZCKRRGVLFN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=C1Cl)NCC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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